1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c22-16-5-3-14(4-6-16)15-8-19(23-9-15)21(30)27-12-18(13-27)28-11-17(24-25-28)10-26-7-1-2-20(26)29/h3-6,8-9,11,18,23H,1-2,7,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGBUNIRJSNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrrole ring, an azetidine moiety, and a triazole unit, contributing to its diverse biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. Notably, it has been studied for its potential as a kinase inhibitor, which is critical in cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases that are overactive in certain cancers, thereby reducing tumor growth.
- Interaction with Tubulin : Preliminary studies suggest that it may destabilize microtubules, similar to other known anticancer agents like combretastatin A-4 .
Biological Activity Data
| Biological Activity | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | Enzyme Assay | 0.5 | |
| Antiproliferative | MCF-7 Cells | 0.8 | |
| Microtubule Destabilization | Cellular Assay | 0.3 |
Case Studies
Several studies have investigated the efficacy of this compound in vitro and in vivo:
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, the compound exhibited significant antiproliferative effects with an IC50 value of 0.8 µM. This suggests that it may effectively inhibit cell growth in hormone-sensitive breast cancer .
- Kinase Inhibition Profile : Research demonstrated that the compound selectively inhibits certain kinases involved in cancer signaling pathways, providing a potential therapeutic avenue for targeted cancer therapy .
- Microtubule Interaction : The compound's ability to disrupt microtubule assembly was evaluated in cellular models, showing promising results comparable to established microtubule-targeting agents .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions require optimization?
The synthesis involves multi-step processes, including:
- Azetidine ring formation : Cyclization under controlled temperature (e.g., 60–80°C) using coupling reagents like HATU or DCC.
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") at room temperature for regioselectivity .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures . Key optimizations: Solvent choice (e.g., DMF for azetidine coupling), reaction time (monitored via TLC), and catalyst loading (e.g., CuI at 5 mol%) to improve yields .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR : ¹H/¹³C NMR to verify azetidine, triazole, and pyrrolidinone moieties. Key signals: ~7.5 ppm (triazole H), ~4.5 ppm (azetidine CH₂), and ~2.3 ppm (pyrrolidinone CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]⁺.
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can discrepancies between computational and experimental conformational data be resolved?
- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation) refined with SHELXL to resolve bond angles and torsional strain .
- Computational validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or crystal packing forces .
- MD simulations : Assess conformational flexibility in solution (e.g., using AMBER) to reconcile NMR and crystallographic data .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyrrolidinone ring to enhance solubility, guided by SAR studies .
- In vitro assays :
- Metabolic stability : Incubate with hepatic microsomes (human/rat) to assess CYP450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
- Permeability : Caco-2 cell monolayers to predict oral bioavailability .
Q. How should researchers address contradictions in biological activity across assay platforms?
- Dose-response validation : Replicate assays (e.g., fluorescence polarization vs. SPR) at varying concentrations (1 nM–10 µM).
- Off-target screening : Use kinase/GPCR panels to rule out nonspecific interactions.
- Data normalization : Include positive/negative controls (e.g., reference inhibitors) to minimize batch variability .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Azetidine coupling | HATU/DIPEA, DMF, 24h | 65 | 92% | |
| Triazole formation | CuI, DCM, RT, 12h | 78 | 95% | |
| Final purification | Silica gel (CH₂Cl₂/MeOH) | 85 | 98% |
Q. Table 2. Key Spectroscopic Data
| Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS [M+H]⁺ |
|---|---|---|---|
| Azetidine | 4.45 (m) | 65.2 | Calc.: 452.18 |
| Triazole | 7.52 (s) | 122.7 | Obs.: 452.20 |
| 4-Fluorophenyl | 7.12 (d, J=8 Hz) | 161.3 (C-F) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
